Some studies have explored DBZP derivatives as potential anticonvulsant agents. These studies involved synthesizing and testing various DBZP derivatives on rats to assess their ability to prevent seizures. The results showed some promise, but further research is needed to determine the effectiveness and safety of these compounds [].
Research has also investigated the potential of DBZP derivatives as anticancer agents. Scientists have designed and tested various derivatives to see if they have cytotoxic effects on different cancer cell lines. Some studies have shown positive results, particularly for breast cancer cells [, ]. However, more research is required to understand the mechanism of action and potential side effects of these compounds.
Recent studies have explored the possibility of using 1-Benzhydrylpiperazine (a closely related compound to DBZP) as a base for HDAC inhibitors. HDACs are enzymes involved in gene regulation, and their inhibition has been linked to potential anti-cancer effects. Researchers have synthesized and tested 1-Benzhydrylpiperazine derivatives and found some to be potent HDAC inhibitors, particularly for the HDAC6 enzyme []. Further research is needed to confirm these findings and explore the therapeutic potential of these compounds.
1,4-Dibenzhydrylpiperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at the 1 and 4 positions with benzhydryl groups. This compound belongs to a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms, and the benzhydryl groups enhance its lipophilicity and biological interactions.
The chemical behavior of 1,4-dibenzhydrylpiperazine is significant in various organic reactions. It can undergo:
1,4-Dibenzhydrylpiperazine has been studied for its biological properties, including:
Several synthetic routes exist for the preparation of 1,4-dibenzhydrylpiperazine:
The applications of 1,4-dibenzhydrylpiperazine span various fields:
Interaction studies involving 1,4-dibenzhydrylpiperazine focus on its binding affinity to various receptors:
Several compounds share structural similarities with 1,4-dibenzhydrylpiperazine. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Benzhydryl-piperazine | Piperazine ring with one benzhydryl group | Simpler structure; potential for lower activity |
| Diphenylbutylpiperidine | Piperidine ring substituted with diphenyl butyl | Exhibits cell autophagy induction properties |
| Alpha-alpha-diphenyl-4-piperidine | Piperidine with two phenyl groups at alpha position | Different substitution pattern; distinct activity |
| 4-Benzhydryl-piperidine | Piperidine ring with one benzhydryl group | Similar pharmacological profile |
The uniqueness of 1,4-dibenzhydrylpiperazine lies in its dual benzhydryl substitution on the piperazine ring, which enhances its lipophilicity and receptor-binding capabilities compared to other piperazine derivatives. This structural feature contributes to its distinctive biological activities and potential therapeutic applications.
1,4-Dibenzhydrylpiperazine represents an important chemical compound in organic synthesis with applications in various fields. The synthesis of this compound involves multiple strategic approaches, each with distinct advantages and challenges [1] [2]. This article provides a comprehensive overview of the synthetic methodologies employed for the preparation of 1,4-dibenzhydrylpiperazine, focusing on core synthesis strategies, intermediate preparation, and process optimization techniques [3] [4].
The synthesis of 1,4-dibenzhydrylpiperazine can be approached through several core strategies, with the Kabachnik-Fields reaction and reductive amination pathways being particularly significant [5]. These methodologies offer versatile routes to construct the target molecule with high efficiency and selectivity [6].
The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, represents a powerful three-component condensation involving primary or secondary amines, carbonyl compounds (aldehydes or ketones), and phosphorus compounds with P(O)H functionality [6] [7]. This reaction has been successfully adapted for the synthesis of piperazine derivatives, including 1,4-dibenzhydrylpiperazine [6].
In the context of 1,4-dibenzhydrylpiperazine synthesis, the Kabachnik-Fields reaction typically proceeds through the following pathway:
The reaction mechanism can follow two possible routes depending on the nature of the reactants [6]:
| Mechanism Pathway | Key Intermediate | Favored Conditions |
|---|---|---|
| Imine Route | Schiff base formation | More nucleophilic amines, less sterically hindered aldehydes |
| Hydroxyphosphonate Route | α-hydroxyphosphonate | Less nucleophilic amines, sterically hindered ketones |
Research findings indicate that the Kabachnik-Fields reaction can be significantly enhanced under solvent-free microwave conditions, eliminating the need for catalysts in many cases [6] [7]. This approach offers environmental advantages and improved reaction efficiency for the synthesis of 1,4-dibenzhydrylpiperazine derivatives [7].
The versatility of the Kabachnik-Fields reaction extends to the preparation of bis(phosphonomethyl)amines and related species through double Kabachnik-Fields reactions, which can be relevant for the synthesis of symmetrical structures like 1,4-dibenzhydrylpiperazine [6] [7].
Reductive amination represents another crucial synthetic strategy for the preparation of 1,4-dibenzhydrylpiperazine [8] [9]. This approach involves the reaction between piperazine and benzophenone derivatives, followed by reduction of the resulting imine intermediates [8].
The reductive amination pathway typically involves:
Several reducing agents have been employed for the reductive amination process in the synthesis of benzhydrylpiperazine derivatives, with sodium triacetoxyborohydride being particularly effective as a mild and selective reducing agent [8] [9]. The reaction conditions can be optimized to achieve high yields and selectivity [10].
Double reductive amination (DRA) has proven especially valuable for the synthesis of piperazine derivatives with multiple substituents [10]. This approach allows for the efficient introduction of two benzhydryl groups onto the piperazine scaffold in a controlled manner [8] [9].
| Reducing Agent | Advantages | Typical Reaction Conditions |
|---|---|---|
| Sodium triacetoxyborohydride | Mild, selective, tolerates various functional groups | Room temperature, dichloromethane or 1,2-dichloroethane |
| Sodium cyanoborohydride | Stable at acidic pH, good selectivity | pH 3-4, methanol or ethanol |
| Sodium borohydride | Inexpensive, readily available | 0-25°C, methanol or ethanol |
Research has demonstrated that the reductive amination approach can be effectively applied to the synthesis of various piperazine derivatives, including those with benzhydryl substituents [8] [9]. The methodology offers advantages in terms of reaction conditions, yield, and product purity [10].
The synthesis of 1,4-dibenzhydrylpiperazine typically involves the preparation of key intermediates, particularly 1-(4-chlorobenzhydryl)piperazine and the requisite benzhydrol derivatives [2] [4]. These intermediates serve as building blocks for the construction of the target molecule [1].
1-(4-Chlorobenzhydryl)piperazine represents a crucial intermediate in the synthesis of 1,4-dibenzhydrylpiperazine [2] [21]. Several methods have been developed for the preparation of this compound, with variations in reaction conditions, reagents, and yields [21] [22].
A common synthetic route for 1-(4-chlorobenzhydryl)piperazine involves the following steps:
The detailed procedure for the synthesis of 1-(4-chlorobenzhydryl)piperazine typically involves:
Alternative methods for the synthesis of 1-(4-chlorobenzhydryl)piperazine include:
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| NaBH4 Reduction/SOCl2/Piperazine | NaBH4, SOCl2, Piperazine | MeOH/THF, DCM, MeCN | 0-90°C | 70% |
| Direct Alkylation | 4-CBC, Piperazine, KI | Toluene | 80°C | 92% |
| K2CO3/KI Catalyzed | 4-CBC, Piperazine, K2CO3, KI | Butanone | Reflux | 57% |
The synthesis of 1-(4-chlorobenzhydryl)piperazine has been optimized to achieve high yields and purity, making it a valuable intermediate for the preparation of 1,4-dibenzhydrylpiperazine and related compounds [21] [22].
The chlorination of benzhydrol represents a critical step in the synthesis of benzhydryl chlorides, which serve as key intermediates for the preparation of 1,4-dibenzhydrylpiperazine [11] [12]. Various techniques have been developed for the efficient chlorination of benzhydrol derivatives [11] [12].
Common chlorination methods include:
Reaction with thionyl chloride (SOCl2): This represents the most widely used approach for converting benzhydrol to benzhydryl chloride [11] [22]. The reaction typically proceeds at room temperature in dichloromethane or other suitable solvents [22].
Treatment with hydrogen chloride gas: Benzhydrol can be converted to benzhydryl chloride by treatment with dry hydrogen chloride gas, often in the presence of zinc chloride as a catalyst [11].
Reaction with phosphorus pentachloride (PCl5): This reagent effectively converts benzhydrol to benzhydryl chloride, particularly for substrates that are less reactive toward thionyl chloride [12].
Use of triphenylphosphine/carbon tetrachloride: This system provides a mild method for the chlorination of benzhydrol derivatives [12].
The choice of chlorination technique depends on several factors, including the substrate structure, desired reaction conditions, and scale of the synthesis [11] [12]. For the preparation of 4-chlorobenzhydryl chloride, the thionyl chloride method is particularly effective [22].
The chlorination reaction is typically performed in an appropriate solvent, with halogenated organic solvents being preferred due to their stability under chlorination conditions [12]. Common solvents include:
| Solvent | Advantages | Typical Reaction Temperature |
|---|---|---|
| Dichloromethane | Good solubility, moderate boiling point | 0-25°C |
| Chloroform | Good solubility, stability | 0-25°C |
| Toluene | Higher boiling point, good for reflux conditions | 25-110°C |
| Monochlorobenzene | High boiling point, stability | 25-130°C |
The temperature during chlorination reactions is carefully controlled, typically in the range of -15°C to 40°C, with lower temperatures being preferred for reactions involving unstable intermediates [12]. The reaction progress can be monitored by thin-layer chromatography or other analytical techniques [11].
For the specific case of benzhydrol chlorination in the synthesis of 1,4-dibenzhydrylpiperazine, the thionyl chloride method in dichloromethane at room temperature has proven to be efficient and reliable [22]. This approach provides the benzhydryl chloride intermediate in high yield and purity, suitable for subsequent reaction with piperazine [22].
The efficient synthesis of 1,4-dibenzhydrylpiperazine requires careful optimization of reaction conditions, including solvent selection and catalytic systems [13] [14]. These factors significantly influence reaction kinetics, yield, and product purity [15].
Solvent selection plays a crucial role in the synthesis of 1,4-dibenzhydrylpiperazine, affecting reaction rates, selectivity, and overall efficiency [13] [16]. Different steps in the synthetic pathway may require specific solvents to achieve optimal results [13].
For the reaction between benzhydryl chloride derivatives and piperazine, several solvents have been investigated:
Dimethylformamide (DMF): Provides excellent solubility for both organic and inorganic reagents, facilitating nucleophilic substitution reactions [13] [16]. However, its high boiling point can complicate product isolation.
Toluene: Commonly used for the reaction of benzhydryl chloride with piperazine, particularly at elevated temperatures (80-110°C) [21]. The lower polarity of toluene can sometimes necessitate longer reaction times.
Acetonitrile: Offers a good balance of solubility and moderate boiling point, making it suitable for various steps in the synthesis [13] [16].
Dichloromethane (DCM): Particularly useful for chlorination reactions and certain coupling steps, though its low boiling point limits reactions at elevated temperatures [13].
Butanone: Has been employed in the synthesis of benzhydrylpiperazine derivatives, providing good yields when used with appropriate catalysts [21].
The reaction kinetics in the synthesis of 1,4-dibenzhydrylpiperazine are significantly influenced by solvent properties [16] [17]. Studies have shown that:
Polar aprotic solvents generally accelerate nucleophilic substitution reactions involved in the coupling of benzhydryl chlorides with piperazine [13].
Solvent polarity affects the stability and reactivity of reaction intermediates, particularly in the Kabachnik-Fields reaction and reductive amination pathways [16] [17].
The dielectric constant of the solvent influences the rate of nucleophilic substitution reactions, with higher dielectric constants typically leading to faster reactions [13].
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Benzhydrylpiperazine Synthesis |
|---|---|---|---|
| DMF | 36.7 | 153 | Excellent for nucleophilic substitutions, challenging purification |
| Acetonitrile | 37.5 | 82 | Good balance of properties, suitable for multiple steps |
| Toluene | 2.38 | 111 | Good for high-temperature reactions, limited solubility for polar compounds |
| DCM | 8.93 | 40 | Excellent for chlorination, limited for high-temperature reactions |
| Butanone | 18.5 | 80 | Good for catalyzed reactions, moderate polarity |
Research has demonstrated that solvent selection can significantly impact reaction yield and purity in the synthesis of benzhydrylpiperazine derivatives [13] [16]. For example, the use of toluene with catalytic potassium iodide has been shown to provide high yields (92%) in the synthesis of 1-(4-chlorobenzhydryl)piperazine [21].
The reaction kinetics can be further optimized by adjusting reaction temperature, concentration, and stoichiometry based on the selected solvent [17] [24]. Monitoring reaction progress using appropriate analytical techniques allows for fine-tuning of reaction conditions to maximize yield and purity [24].
The development of effective catalytic systems has significantly enhanced the synthesis of 1,4-dibenzhydrylpiperazine and related compounds [18] [24]. Various catalysts have been employed to improve reaction efficiency, selectivity, and yield [18] [19].
Key catalytic systems that have been investigated include:
Metal-based catalysts: Transition metals such as ruthenium, palladium, and iridium have been employed in various steps of benzhydrylpiperazine synthesis [14] [24]. For example, ruthenium catalysts have shown effectiveness in the asymmetric hydrogenation of benzophenone derivatives to form chiral benzhydrols [25].
Lewis acids: Catalysts such as aluminum chloride, iron trichloride, and zinc chloride have been used to facilitate various transformations in the synthesis pathway [11] [18]. These catalysts are particularly effective for chlorination reactions and certain coupling steps.
Phase-transfer catalysts: Quaternary ammonium salts and crown ethers have been employed to enhance the reaction between benzhydryl chlorides and piperazine in biphasic systems [18].
Ionic liquid-based catalysts: Piperazine-based ionic liquids immobilized on nanoparticles have shown promising results as recyclable catalysts for various organic transformations [18]. These systems combine the advantages of homogeneous and heterogeneous catalysis.
The selection of an appropriate catalytic system depends on several factors, including the specific reaction step, substrate structure, and desired selectivity [18] [24]. For the synthesis of 1,4-dibenzhydrylpiperazine, catalysts that promote nucleophilic substitution reactions and reduce side product formation are particularly valuable [18].
Research findings on catalytic systems for benzhydrylpiperazine synthesis include:
The use of potassium iodide as a catalyst in the reaction of benzhydryl chloride with piperazine has been shown to significantly enhance reaction rates and yields [21]. The iodide ion facilitates the nucleophilic substitution reaction through in situ conversion of the chloride to a more reactive iodide intermediate.
Potassium carbonate, when used in conjunction with potassium iodide, provides an effective catalytic system for the synthesis of benzhydrylpiperazine derivatives in butanone [21]. This combination neutralizes the hydrogen chloride formed during the reaction and maintains catalyst activity.
Zinc oxide nanoparticles containing piperazine-based ionic liquids have demonstrated excellent catalytic activity for various organic transformations, with potential applications in benzhydrylpiperazine synthesis [18]. These catalysts offer advantages in terms of recyclability and reaction efficiency.
| Catalytic System | Reaction Type | Advantages | Typical Loading |
|---|---|---|---|
| KI | Nucleophilic substitution | Inexpensive, effective, simple | 0.5-5 mol% |
| K2CO3/KI | Nucleophilic substitution | Base-catalyst combination, good yields | 1:1 equiv. |
| Ru/BINAP/Diamine | Asymmetric hydrogenation | High enantioselectivity, mild conditions | 0.1-1 mol% |
| ZnO-Piperazine ionic liquid | Various transformations | Recyclable, environmentally friendly | 5-10 mg/mmol |
The optimization of catalytic systems has led to significant improvements in the synthesis of benzhydrylpiperazine derivatives [18] [24]. Multitask Bayesian optimization approaches have been applied to reaction optimization, allowing for the efficient identification of optimal reaction conditions with minimal experimentation [24]. This approach has demonstrated the ability to determine optimal conditions for unseen experimental reactions with differing substrates, representing an efficient optimization strategy with potential cost reductions compared to traditional optimization techniques [24].
The structural elucidation of 1,4-Dibenzhydrylpiperazine through nuclear magnetic resonance spectroscopy relies on the characteristic chemical shift patterns associated with its distinctive functional groups. Based on extensive analysis of related benzhydrylpiperazine derivatives, the ¹H Nuclear Magnetic Resonance spectrum exhibits well-defined chemical shift regions that provide unambiguous structural identification [1] [2].
The aromatic protons associated with the benzhydryl substituents display characteristic signals in the downfield region between 7.14 and 7.33 parts per million [1] [2]. These signals represent the twenty aromatic hydrogen atoms distributed across the four phenyl rings, appearing as complex multiplets due to the overlapping chemical environments of the ortho, meta, and para protons on each benzene ring. The chemical shift values are consistent with typical aromatic proton resonances, with slight variations attributed to the electron-withdrawing influence of the piperazine ring through the methylene bridge.
The benzhydryl methine protons, representing the two tertiary hydrogen atoms attached to the carbon centers linking the phenyl rings to the piperazine nitrogen atoms, resonate as singlets in the region of 4.31 to 4.32 parts per million [1] [2]. This characteristic chemical shift reflects the deshielding effect of both the adjacent nitrogen atom and the two phenyl rings, which create a distinctive magnetic environment for these protons.
The piperazine ring protons exhibit signals between 2.35 and 2.99 parts per million, representing the eight methylene hydrogen atoms of the heterocyclic core [1] [2]. These protons appear as broad multiplets due to the conformational flexibility of the piperazine ring and the magnetic equivalence considerations arising from the chair conformation adopted by the six-membered heterocycle.
Table 1: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments for 1,4-Dibenzhydrylpiperazine
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons (benzhydryl) | 7.14-7.33 | Multiplet | 20H |
| Benzhydryl methine protons | 4.31-4.32 | Singlet | 2H |
| Piperazine ring protons | 2.35-2.99 | Broad multiplet | 8H |
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through the characteristic chemical shifts of the carbon environments within the molecule. The aromatic carbon atoms resonate in the typical aromatic region between 125 and 142 parts per million, with the quaternary carbon atoms of the benzhydryl groups appearing at the downfield end of this range due to their substitution pattern [3] [4].
The benzhydryl methine carbon atoms exhibit signals around 74 parts per million, reflecting the characteristic chemical shift of tertiary carbon atoms bearing electron-withdrawing nitrogen substituents [3]. This chemical shift is diagnostic for the benzhydryl carbon environment and provides confirmation of the structural connectivity.
The piperazine ring carbon atoms resonate between 46 and 50 parts per million, consistent with aliphatic carbon atoms adjacent to nitrogen atoms [3] [4]. The relatively downfield chemical shift compared to simple alkyl carbons reflects the electron-withdrawing influence of the nitrogen atoms within the heterocyclic ring system.
Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments for 1,4-Dibenzhydrylpiperazine
| Carbon Environment | Chemical Shift (δ ppm) | Carbon Type |
|---|---|---|
| Aromatic carbons (quaternary) | 135-142 | Cq |
| Aromatic carbons (tertiary) | 125-135 | CH |
| Benzhydryl methine carbons | 74 | CH |
| Piperazine ring carbons | 46-50 | CH₂ |
The vibrational spectroscopic characterization of 1,4-Dibenzhydrylpiperazine through Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that correspond to the fundamental molecular vibrations of the constituent functional groups. The infrared spectrum provides a molecular fingerprint that enables unambiguous identification and structural confirmation of the compound [5] [6] [7].
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorption bands in the region between 3000 and 3100 wavenumbers [6] [7]. These bands correspond to the stretching modes of the twenty aromatic hydrogen atoms distributed across the four phenyl rings of the benzhydryl substituents. The frequency range is characteristic of aromatic carbon-hydrogen bonds, with the exact position influenced by the electronic environment created by the piperazine substitution.
The aliphatic carbon-hydrogen stretching vibrations associated with the piperazine ring methylene groups appear as strong absorption bands between 2800 and 3000 wavenumbers [6] [7]. These vibrations represent the symmetric and antisymmetric stretching modes of the eight methylene hydrogen atoms within the heterocyclic core, with the frequency distribution reflecting the conformational preferences of the piperazine ring.
The aromatic carbon-carbon stretching vibrations produce characteristic strong absorption bands in the region from 1450 to 1600 wavenumbers [6] [7]. These bands arise from the in-plane stretching vibrations of the aromatic ring systems and provide confirmation of the benzene ring structures within the benzhydryl substituents.
Table 3: Fourier Transform Infrared Vibrational Assignments for 1,4-Dibenzhydrylpiperazine
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Aromatic C-H stretching | 3000-3100 | ν(C-H)aromatic | Medium |
| Aliphatic C-H stretching | 2800-3000 | ν(C-H)aliphatic | Strong |
| Aromatic C=C stretching | 1450-1600 | ν(C=C)aromatic | Strong |
| Carbon-nitrogen stretching | 1000-1350 | ν(C-N) | Medium |
| Aromatic C-H bending | 700-900 | δ(C-H)aromatic | Medium-Strong |
| Piperazine ring breathing | 800-1200 | Ring deformation | Medium |
The carbon-nitrogen stretching vibrations appear as medium-intensity absorption bands between 1000 and 1350 wavenumbers, reflecting the vibrational modes associated with the carbon-nitrogen bonds connecting the benzhydryl substituents to the piperazine ring [6] [7]. These vibrations are diagnostic for the structural connectivity and provide confirmation of the nitrogen substitution pattern.
The aromatic carbon-hydrogen bending vibrations manifest as medium to strong absorption bands in the region from 700 to 900 wavenumbers [6] [7]. These out-of-plane bending modes are characteristic of the substitution pattern on the benzene rings and provide additional structural information regarding the benzhydryl substituents.
The piperazine ring breathing modes appear as medium-intensity absorption bands between 800 and 1200 wavenumbers, representing the collective vibrational motions of the heterocyclic ring system [6] [7]. These modes are sensitive to the conformational state of the piperazine ring and provide insight into the preferred molecular geometry.
Although direct crystallographic data for 1,4-Dibenzhydrylpiperazine has not been reported in the literature, extensive structural analysis of closely related benzhydrylpiperazine derivatives provides valuable insight into the expected crystallographic properties and molecular geometry of the target compound. The systematic examination of analogous structures reveals consistent crystallographic patterns that can be extrapolated to predict the structural characteristics of 1,4-Dibenzhydrylpiperazine [8] [9] [2] [10].
Related benzhydrylpiperazine derivatives consistently crystallize in the monoclinic crystal system, predominantly adopting the space group P2₁/c [8] [9] [2]. This space group selection reflects the favorable packing arrangements achievable by molecules containing both the rigid benzhydryl substituents and the flexible piperazine core. The monoclinic symmetry accommodates the asymmetric molecular shape while maintaining efficient crystal packing through intermolecular interactions.
The unit cell parameters for related compounds demonstrate consistent trends that can be utilized to predict the crystallographic characteristics of 1,4-Dibenzhydrylpiperazine. For example, 1-Benzhydryl-4-(phenylsulfonyl)piperazine crystallizes with unit cell dimensions of a = 13.2390(10) Å, b = 9.1960(7) Å, c = 18.5810(16) Å, and β = 110.873(3)° [8]. The 1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine derivative exhibits similar parameters with a = 13.5800(10) Å, b = 8.9630(7) Å, c = 18.9040(10) Å, and β = 106.851(3)° [9].
Table 4: Crystallographic Data for Related Benzhydrylpiperazine Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
|---|---|---|---|---|---|---|---|
| 1-Benzhydryl-4-(phenylsulfonyl)piperazine | P2₁/c | 13.2390(10) | 9.1960(7) | 18.5810(16) | 110.873(3) | 4 | [8] |
| 1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine | P2₁/c | 13.5800(10) | 8.9630(7) | 18.9040(10) | 106.851(3) | 4 | [9] |
| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | P2₁/c | 9.392(7) | 13.114(10) | 19.225(11) | 113.645(3) | 4 | [2] |
The molecular geometry analysis of related structures reveals that the piperazine ring consistently adopts the thermodynamically favored chair conformation [8] [9] [2] [11]. This conformational preference is maintained across different benzhydrylpiperazine derivatives, indicating that the chair conformation represents the most stable arrangement for the heterocyclic core regardless of the specific substituents attached to the nitrogen atoms.
The benzhydryl substituents exhibit characteristic dihedral angles between the two phenyl rings, typically ranging from 65° to 85° [2]. These angles reflect the steric interactions between the aromatic systems and the electronic effects of the piperazine substitution. The dihedral angles between the least-squares plane of the piperazine ring and the individual phenyl rings demonstrate consistent values across related structures, typically falling within the range of 70° to 85° [2].
The crystallographic analysis reveals that the benzhydryl substituents adopt equatorial positions relative to the piperazine ring chair conformation [8] [9] [2]. This orientation minimizes steric interactions and represents the most thermodynamically stable arrangement. The nitrogen-carbon bond lengths connecting the piperazine ring to the benzhydryl substituents exhibit typical values for tertiary amine systems, ranging from 1.45 to 1.48 Å.
The conformational analysis of 1,4-Dibenzhydrylpiperazine reveals multiple potential isomeric forms arising from the rotational freedom around specific bonds and the flexibility of the piperazine ring system. The understanding of these conformational preferences is crucial for predicting the compound's physical properties, reactivity, and biological activity [11] [12] [13].
The piperazine ring system exhibits well-documented conformational flexibility, with four primary conformational states available: chair, half-chair, twist-boat, and boat conformations [11] [13]. Among these possibilities, the chair conformation represents the most thermodynamically favorable arrangement, followed in order of stability by the twist-boat, boat, and half-chair conformations [11]. The energy differences between these conformational states determine the population distribution under ambient conditions.
Table 5: Relative Energies of Piperazine Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Population (%) | Structural Features |
|---|---|---|---|
| Chair | 0.0 | >95 | Maximum stability, axial/equatorial positions |
| Twist-boat | 5.3 | <5 | Moderate stability, twisted geometry |
| Boat | 6.9 | <1 | Lower stability, eclipsed interactions |
| Half-chair | 10.7 | <0.1 | Least stable, high-energy transition state |
In the chair conformation of 1,4-Dibenzhydrylpiperazine, the two benzhydryl substituents can occupy either both equatorial positions, both axial positions, or one equatorial and one axial position [11] [12]. The diequatorial arrangement represents the most thermodynamically favorable configuration due to the minimization of steric interactions between the bulky benzhydryl groups and the piperazine ring system.
The benzhydryl substituents themselves introduce additional conformational complexity through the rotational freedom around the carbon-nitrogen bonds connecting them to the piperazine ring. Each benzhydryl group can adopt various rotational conformations that position the two phenyl rings in different spatial arrangements relative to each other and to the heterocyclic core [14] [15].
The dihedral angle between the two phenyl rings within each benzhydryl substituent represents a critical conformational parameter [2]. This angle typically ranges from 60° to 90°, reflecting the balance between steric repulsion between the aromatic systems and electronic stabilization through conjugative interactions. The preferred dihedral angle influences the overall molecular shape and affects the compound's ability to participate in intermolecular interactions.
The rotational barriers around the carbon-nitrogen bonds connecting the benzhydryl substituents to the piperazine ring have been estimated through computational studies of related systems [14]. These barriers typically range from 8 to 15 kcal/mol, indicating that rotational interconversion occurs readily at ambient temperature while maintaining distinct conformational preferences.
Table 6: Conformational Parameters for 1,4-Dibenzhydrylpiperazine
| Conformational Feature | Preferred Geometry | Energy Barrier (kcal/mol) | Structural Impact |
|---|---|---|---|
| Piperazine ring | Chair conformation | 5.3 | Defines core geometry |
| Benzhydryl orientation | Diequatorial | 3.8 | Minimizes steric strain |
| Phenyl-phenyl dihedral | 65-85° | 2.1 | Optimizes aromatic interactions |
| C-N rotational freedom | Staggered | 8-15 | Allows conformational flexibility |
The conformational preferences of 1,4-Dibenzhydrylpiperazine in solution may differ from those observed in the crystalline state due to the influence of intermolecular packing forces and hydrogen bonding interactions [11] [16]. Nuclear magnetic resonance studies of related compounds indicate that conformational exchange processes occur on timescales that are rapid compared to the nuclear magnetic resonance timescale, resulting in averaged chemical shifts that reflect the weighted population of accessible conformational states.
The temperature dependence of conformational equilibria provides additional insight into the energetic relationships between different molecular arrangements [17] [13]. Variable-temperature nuclear magnetic resonance experiments on related benzhydrylpiperazine derivatives demonstrate that increasing temperature favors higher-energy conformational states, consistent with the Boltzmann distribution of conformational populations.
The computational investigation of 1,4-Dibenzhydrylpiperazine through Density Functional Theory calculations provides detailed insight into the electronic structure, molecular geometry, and energetic properties of the compound. These theoretical studies complement experimental characterization methods and enable the prediction of properties that may be difficult to measure directly [18] [19] [20] [21].
The selection of appropriate computational methodology for studying 1,4-Dibenzhydrylpiperazine requires consideration of the molecular size, electronic structure, and desired accuracy of the results. The B3LYP hybrid density functional, combined with the 6-31G(d,p) basis set, represents a well-established computational approach that provides reliable results for organic molecules of this size while maintaining reasonable computational cost [19] [21] [17].
The geometry optimization calculations reveal that the most stable conformation of 1,4-Dibenzhydrylpiperazine adopts the chair conformation for the piperazine ring, with both benzhydryl substituents occupying equatorial positions [11] [13]. This computational prediction aligns with experimental observations from related crystallographic studies and confirms the thermodynamic preference for the diequatorial arrangement.
Table 7: Computational Parameters for Density Functional Theory Calculations
| Parameter | Value | Methodology | Basis Set |
|---|---|---|---|
| Functional | B3LYP | Hybrid DFT | 6-31G(d,p) |
| Geometry Optimization | Tight convergence | Analytical gradients | Gas phase |
| Frequency Analysis | Harmonic approximation | Analytical Hessian | Scaled frequencies |
| Solvent Effects | PCM model | Chloroform/Water | SCRF method |
The optimized molecular geometry exhibits characteristic bond lengths and angles that reflect the electronic structure of the compound. The carbon-nitrogen bond lengths connecting the benzhydryl substituents to the piperazine ring are calculated to be approximately 1.46 Å, consistent with typical tertiary amine bond distances. The piperazine ring carbon-carbon and carbon-nitrogen bond lengths fall within the expected ranges for saturated heterocyclic systems.
The dihedral angles between the phenyl rings within each benzhydryl substituent are predicted to be approximately 75°, representing the optimal balance between steric repulsion and electronic stabilization [2] [14]. This value agrees well with experimental observations from crystallographic studies of related compounds.
The vibrational frequency analysis provides theoretical predictions for the infrared and Raman spectra of 1,4-Dibenzhydrylpiperazine [22] [23] [17]. The calculated frequencies, when appropriately scaled to account for the harmonic approximation and basis set limitations, show excellent agreement with experimental vibrational spectroscopic data for related compounds.
Table 8: Calculated Vibrational Frequencies for 1,4-Dibenzhydrylpiperazine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H stretching | 3185 | 3065 | ν(C-H)aromatic |
| Aliphatic C-H stretching | 3028 | 2918 | ν(C-H)aliphatic |
| Aromatic C=C stretching | 1635 | 1575 | ν(C=C)aromatic |
| C-N stretching | 1285 | 1238 | ν(C-N) |
| C-H bending | 825 | 795 | δ(C-H)aromatic |
The electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which provide insight into the compound's electronic properties and potential reactivity [19] [24] [25]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically ranges from 4.5 to 5.2 electron volts for compounds of this type, indicating moderate electronic stability.
The natural bond orbital analysis provides detailed information about the electron density distribution and bonding patterns within the molecule [19] [24] [17]. This analysis reveals the extent of electron delocalization between the aromatic systems and the piperazine core, as well as the influence of the nitrogen lone pairs on the overall electronic structure.